ANTHRAMYCIN

Descripción general

Descripción

La antramicina es un antibiótico pirrolobenzodiazepínico con notable actividad antitumoral. Fue derivado por primera vez del actinomiceto termófilo Streptomyces refuineus por M. D. Tendler y S. Korman en la década de 1950 . Este compuesto es conocido por su capacidad de inhibir la síntesis de ARN y ADN en las células cancerosas, convirtiéndolo en un potente agente quimioterapéutico .

Métodos De Preparación

La antramicina se sintetizó por primera vez con éxito en un laboratorio por Leimgruber et al. en 1965 . La ruta sintética involucra el uso de aminoácidos como L-triptófano, L-tirosina y L-metionina como bloques de construcción El proceso incluye una serie de pasos, como la formación de un núcleo de pirrolobenzodiazepina, seguido de varias reacciones químicas para lograr el producto final.

Análisis De Reacciones Químicas

La antramicina experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden modificar la especie quinona de vuelta a su forma fenólica.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el núcleo de pirrolobenzodiazepina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen varios derivados de antramicina, que pueden tener diferentes actividades biológicas.

Aplicaciones Científicas De Investigación

La antramicina ha sido ampliamente estudiada por sus propiedades antitumorales. Es un inhibidor competitivo de la síntesis de ARN y ADN libre de células y bloquea la acción de la DNasa I . Este compuesto forma un complejo con el ADN, prohibiendo la unión del ADN con las enzimas adecuadas, lo cual es crucial para su actividad antitumoral . A pesar de su potencial, el uso de antramicina en entornos clínicos es limitado debido a su alta cardiotoxicidad . La investigación continúa explorando sus aplicaciones en la terapia del cáncer, particularmente para sarcomas, linfomas y neoplasmas gastrointestinales .

Mecanismo De Acción

La antramicina ejerce sus efectos inhibiendo la síntesis de ARN y ADN en las células cancerosas . Forma un complejo con el ADN, bloqueando el proceso de síntesis al prohibir la unión del ADN con las enzimas adecuadas . Este mecanismo implica la formación de un aducto estable con el ADN, que evita los procesos de replicación y transcripción esenciales para la proliferación de células cancerosas .

Comparación Con Compuestos Similares

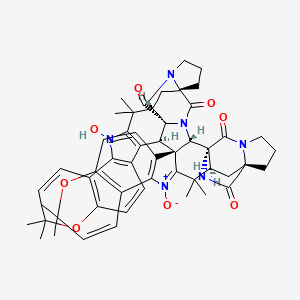

La antramicina pertenece a la familia de los antibióticos pirrolobenzodiazepínicos (PBD). Compuestos similares incluyen:

Neoantramicina: Otro antibiótico PBD con actividad anticancerígena, conocido por su capacidad de unirse al ADN e inhibir la ARN y ADN polimerasa.

Tomaymicina: Un compuesto PBD con propiedades de unión al ADN y actividad antitumoral similares.

Sibiromicina: Otro antibiótico PBD con potentes efectos antitumorales. En comparación con estos compuestos, la antramicina es única debido a su alta citotoxicidad y mecanismo específico de formación de un complejo con el ADN para inhibir la síntesis.

Propiedades

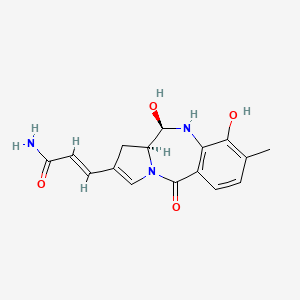

IUPAC Name |

(E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOVCHZGQWAOI-YQRHFANHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)O)/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023388 | |

| Record name | Anthramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4803-27-4 | |

| Record name | Anthramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4803-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthramycin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WZD9Y66WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

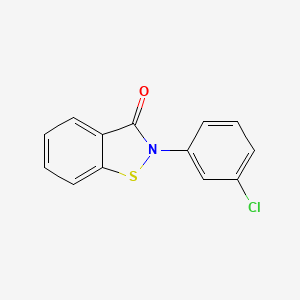

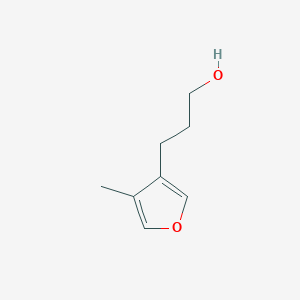

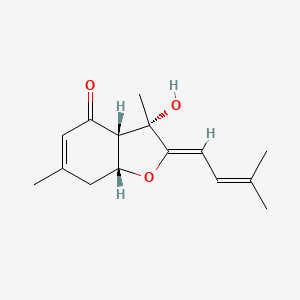

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1253721.png)

![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)